molecular formula C18H22N4O5S2 B2981985 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 922075-26-1

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2981985
CAS No.: 922075-26-1
M. Wt: 438.52
InChI Key: WXRWDCFGZSFWTC-UHFFFAOYSA-N
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Description

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a methoxyphenylsulfonamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenylsulfonamido Group: This step involves the sulfonation of the thiazole ring with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole derivative through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in the biological pathways of interest.

    Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives.

Properties

IUPAC Name

1-[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-27-14-2-4-15(5-3-14)29(25,26)21-18-20-13(11-28-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWDCFGZSFWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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